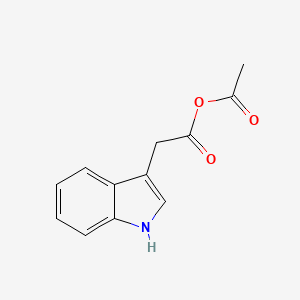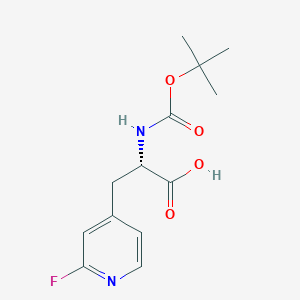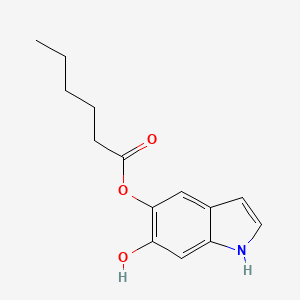![molecular formula C9H11N3O2 B15218681 N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide CAS No. 667918-49-2](/img/structure/B15218681.png)
N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is a heterocyclic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of an allyl group attached to the nitrogen atom at position 1, an oxo group at position 2, and an acetamide group at position 4 of the pyrimidine ring. Pyrimidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide typically involves the condensation of an appropriate allyl amine with a pyrimidinone precursor. One common method involves the reaction of allyl isocyanate with 4-amino-2-oxo-1,2-dihydropyrimidine in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
化学反应分析
Types of Reactions: N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrimidinones with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
相似化合物的比较
N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide can be compared with other pyrimidinone derivatives, such as:
N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide: Similar structure but with a methyl group instead of an allyl group.
N-(1-Phenyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide: Contains a phenyl group, which may confer different biological activities.
N-(1-Ethyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide: An ethyl group instead of an allyl group, affecting its reactivity and interactions.
The uniqueness of N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the allyl group may enhance its ability to undergo certain reactions or interact with specific molecular targets, making it a valuable compound for further research and development.
属性
CAS 编号 |
667918-49-2 |
|---|---|
分子式 |
C9H11N3O2 |
分子量 |
193.20 g/mol |
IUPAC 名称 |
N-(2-oxo-1-prop-2-enylpyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C9H11N3O2/c1-3-5-12-6-4-8(10-7(2)13)11-9(12)14/h3-4,6H,1,5H2,2H3,(H,10,11,13,14) |
InChI 键 |
XWRNRLCYYSKFQB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC(=O)N(C=C1)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


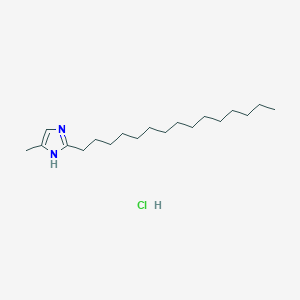


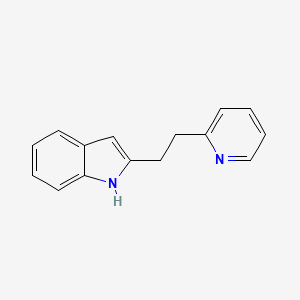
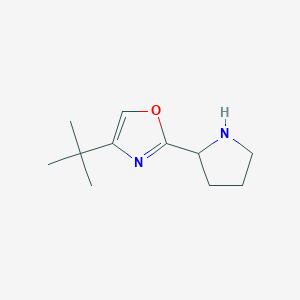
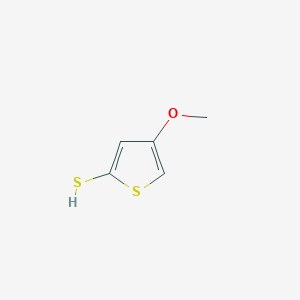
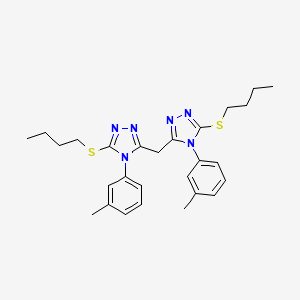
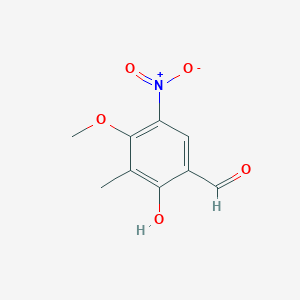
![3-(Trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B15218661.png)
![5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B15218668.png)
